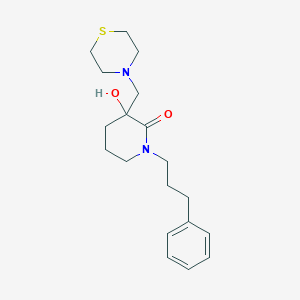![molecular formula C15H9BrN2O3 B6119347 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6119347.png)
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is of interest to researchers due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The exact mechanism of action of 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole is not fully understood. However, it is believed that the compound may act by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in healthy cells as well as cancer cells. Inducing apoptosis in cancer cells can lead to the death of the cancer cells and may be an effective strategy in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole has several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, the compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. ROS are molecules that can cause damage to cells and can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has a unique chemical structure that may make it useful in the development of new drugs. However, there are also limitations to using this compound in lab experiments. The compound is difficult and expensive to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole. One area of research is focused on the development of new drugs based on the compound's chemical structure. Researchers are also interested in exploring the compound's potential as an anticancer agent in vivo. Additionally, studies are needed to further elucidate the mechanism of action of the compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole involves several steps. One of the most common methods involves the reaction of 2-nitroaniline with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2,3-epoxypropyltrimethylammonium chloride to form the final compound.
Aplicaciones Científicas De Investigación
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole has been the subject of several scientific studies due to its potential applications in various fields. One area of research has been focused on the compound's potential as an anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
6-bromo-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,10,13(17),14-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-10-1-2-13-8(4-10)3-9-7-17-12-5-11(18(19)20)6-14(21-13)15(9)12/h1-2,4-7,17H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPUXIWAPSOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=CC(=CC4=C3C1=CN4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119273.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine](/img/structure/B6119275.png)

![1-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B6119289.png)
![N,N-dimethyl-1-({1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidin-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6119290.png)
![1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6119297.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6119305.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylmethyl)-3-piperidinamine](/img/structure/B6119312.png)
![2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6119343.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B6119374.png)
